Home > Products > Screening Compounds P143896 > 4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine
4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine -

4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine

Catalog Number: EVT-5171442
CAS Number:
Molecular Formula: C11H13N5O4
Molecular Weight: 279.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a potent and selective Rho kinase (ROCK) inhibitor with aminofurazan structural features. [] It demonstrates significant vasodilatory and anti-inflammatory activities. [] Studies have shown SB-772077-B effectively decreases pulmonary arterial pressure in rats with monocrotaline-induced pulmonary hypertension, suggesting potential therapeutic benefits for pulmonary hypertensive disorders. []

Relevance: SB-772077-B shares the core 1,2,5-oxadiazol-3-amine structure with the target compound 4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine. Both compounds also contain an amino group connected to the oxadiazole ring. Additionally, both belong to the aminofurazan class of compounds, known for their biological activities. [, ]

GSK269962A [N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide]

Compound Description: GSK269962A is another aminofurazan-based ROCK inhibitor, exhibiting potent vasodilatory and anti-inflammatory activities. [] It effectively inhibits ROCK1 enzymatic activity and blocks inflammatory cytokine production in lipopolysaccharide-stimulated monocytes. [] Oral administration of GSK269962A significantly reduces systemic blood pressure in spontaneously hypertensive rats. []

Relevance: Like SB-772077-B, GSK269962A shares the 1,2,5-oxadiazol-3-amine core with 4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine and also belongs to the aminofurazan class of compounds. [] The presence of the amino group attached to the oxadiazole ring further emphasizes their structural similarity.

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Compound Description: This compound is a symmetric molecule containing three linked 1,2,5-oxadiazole rings with an amino group on each terminal ring. [] Its crystal structure reveals interesting features including a twofold rotation axis and intramolecular hydrogen bonding. []

Relevance: This compound is relevant to 4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine because both feature the 1,2,5-oxadiazol-3-amine moiety as a key structural element. This shared fragment suggests potential similarities in their chemical properties. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

Compound Description: Compound 7 displays potent antiviral activity against HIV-1 by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It inhibits viral replication by directly interacting with HIV-1 MA and competing with PI(4,5)P2 for binding, ultimately reducing the production of new viruses. []

Relevance: Although Compound 7 doesn't share the exact oxadiazole core structure with 4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine, it is considered related due to its inclusion in the broader category of 1,2,4-oxadiazole derivatives. Both compounds highlight the versatility of the oxadiazole scaffold in drug design, showcasing its applicability across various therapeutic areas, including antiviral and potentially other areas for the target compound. []

N‐[3‐[3‐(dimethylamino)ethoxy]‐4‐methoxyphenyl]‐2′‐methyl‐4′‐(5‐methyl‐1,2,4‐oxadiazol‐3‐yl)‐[1,1′‐biphenyl]‐4‐carboxamide (SB 216641)

Compound Description: SB 216641 is a selective antagonist of the 5-HT1B receptor. [] It has been used in studies to attenuate the effects of 5-HT1B receptor agonists on glutamate and aspartate release in the rat prefrontal cortex. []

Relevance: While SB 216641 does not share the 1,2,5-oxadiazole core of the target compound, it incorporates a 1,2,4-oxadiazole ring within its structure. This inclusion highlights the prevalence of the oxadiazole motif within various pharmacological agents and further emphasizes the relevance of this structural feature in drug design. []

N‐(2‐((7‐nitro‐benzo[c][1,2,5]oxadiazol‐4‐yl)amino)propyl)‐4‐[4‐(methylsulfonyl)phenyl]‐6‐(trifluoro‐methyl)‐pyrimidin‐2‐amine (Compound 6)

Compound Description: Compound 6 is a potent and selective COX-2 inhibitor with a pyrimidine core structure and a 7-nitrobenzofurazan fluorophore. [] It exhibits promising anti-inflammatory activity and can be used for visualizing COX-2 in human colon cancer cells. []

Relevance: Although Compound 6 lacks the 1,2,5-oxadiazole ring, its inclusion in this list is based on its shared structural features with other compounds relevant to 4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine. It contains an amino group linked to a heterocyclic ring (pyrimidine) and a nitro group on an aromatic ring, paralleling the structural features found in the target compound. [] This similarity suggests potential commonalities in their chemical behavior and biological activity profiles.

Properties

Product Name

4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine

IUPAC Name

4-[1-(4-nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

InChI

InChI=1S/C11H13N5O4/c1-7(19-11-10(12)14-20-15-11)6-13-8-2-4-9(5-3-8)16(17)18/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

CMSQCHMXAXQVDB-UHFFFAOYSA-N

SMILES

CC(CNC1=CC=C(C=C1)[N+](=O)[O-])OC2=NON=C2N

Canonical SMILES

CC(CNC1=CC=C(C=C1)[N+](=O)[O-])OC2=NON=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.